molecular formula C7H12N2 B14151542 2-propyl-1H-Pyrrol-1-amine CAS No. 126356-15-8

2-propyl-1H-Pyrrol-1-amine

Cat. No.: B14151542
CAS No.: 126356-15-8
M. Wt: 124.18 g/mol
InChI Key: WYDCFWJOKYQAIK-UHFFFAOYSA-N
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Description

2-Propyl-1H-Pyrrol-1-amine is a heterocyclic organic compound that features a pyrrole ring substituted with a propyl group and an amine group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.

    Van Leusen Pyrrole Synthesis: This method uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction.

Industrial Production Methods:

  • Industrial production often involves the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal yields.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide-pyridine complex).

Major Products:

Scientific Research Applications

2-Propyl-1H-Pyrrol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propyl-1H-Pyrrol-1-amine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

126356-15-8

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-propylpyrrol-1-amine

InChI

InChI=1S/C7H12N2/c1-2-4-7-5-3-6-9(7)8/h3,5-6H,2,4,8H2,1H3

InChI Key

WYDCFWJOKYQAIK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CN1N

Origin of Product

United States

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